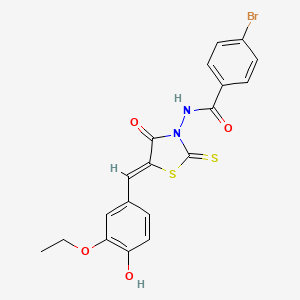
(Z)-4-bromo-N-(5-(3-éthoxy-4-hydroxybenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15BrN2O4S2 and its molecular weight is 479.36. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-bromo-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la tyrosinase
(Z)-4-bromo-N-(5-(3-éthoxy-4-hydroxybenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)benzamide: a démontré une inhibition significative de la tyrosinase. La tyrosinase est une enzyme clé impliquée dans la synthèse de la mélanine. Une production excessive de mélanine peut entraîner une hyperpigmentation, des taches de vieillesse et du mélasma. Ce composé supprime efficacement l'activité de la tyrosinase, ce qui le rend prometteur pour les applications de blanchiment de la peau .
Propriétés anti-mélanogènes
L'échafaudage β-phényl-α,β-insaturé carbonyl du composé contribue à ses effets anti-mélanogènes. Il atténue la production de mélanine en interagissant avec la tyrosinase, l'hormone stimulant les mélanocytes α (α-MSH) et les agents augmentant l'AMP cyclique (AMPc). Par conséquent, il pourrait trouver une application dans les formulations cosmétiques visant à réduire la pigmentation de la peau .
Agent cosméceutique potentiel
Compte tenu de sa capacité à inhiber la synthèse de la mélanine, This compound est prometteur comme agent cosméceutique. Les formulations contenant ce composé pourraient aider à traiter la décoloration de la peau et à améliorer le teint général de la peau .
Recherche sur le mélanome
Les chercheurs ont exploré l'impact de ce composé sur les cellules du mélanome. Il atténue la teneur en mélanine dans les cellules de mélanome B16F10, suggérant des applications thérapeutiques potentielles dans le traitement ou la prévention du mélanome .
Études de relation structure-activité
Des recherches plus approfondies sur la relation structure-activité (RSA) des dérivés apparentés pourraient révéler des applications supplémentaires. En modifiant les parties benzylidène et thiazolidinone, les chercheurs pourraient découvrir des composés aux propriétés améliorées .
Développement de médicaments
Bien que des études supplémentaires soient nécessaires, les effets inhibiteurs de ce composé en font un candidat pour le développement d'agents pharmacologiques ciblant les troubles liés à la mélanogenèse. Sa structure unique offre des opportunités pour la conception et l'optimisation de médicaments .
En résumé, This compound est prometteur dans le blanchiment de la peau, la cosméceutique et la recherche sur le mélanome. Ses applications multiformes justifient une exploration et une validation plus approfondies dans différents contextes . Si vous avez d'autres questions spécifiques ou si vous avez besoin de détails supplémentaires, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
4-bromo-N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S2/c1-2-26-15-9-11(3-8-14(15)23)10-16-18(25)22(19(27)28-16)21-17(24)12-4-6-13(20)7-5-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNSHKNNFOEPCC-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

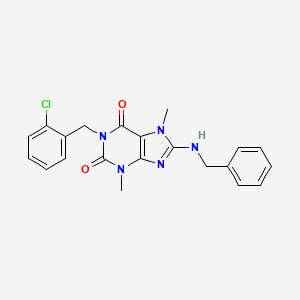
![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide](/img/structure/B2480418.png)
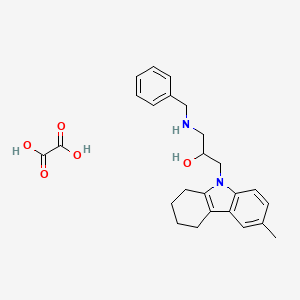
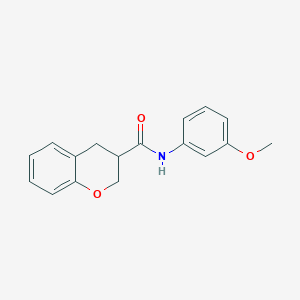

![tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B2480427.png)
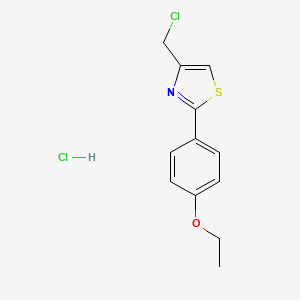

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)
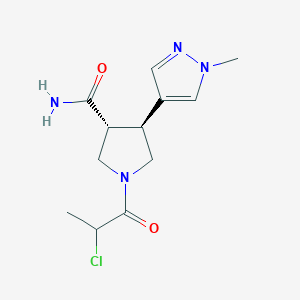
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2480435.png)
